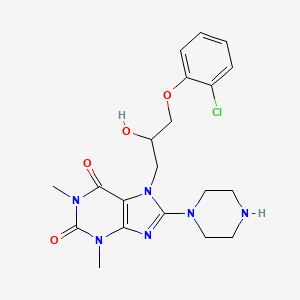
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25ClN6O4 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as RS-49014, is a synthetic purine derivative with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and receptor interactions.
Chemical Structure and Properties
- Molecular Formula : C20H25ClN6O4
- Molecular Weight : 448.9 g/mol
- CAS Number : 1040666-74-7
The compound features a complex structure that includes a purine backbone substituted with various functional groups that influence its biological activity.
Biological Activity Overview
This compound has been studied for its potential as an antihistaminic agent and its interactions with various neurotransmitter receptors. Its activity is primarily linked to the following mechanisms:
- Antidepressant-like Effects : Research indicates that derivatives of this compound exhibit significant antidepressant-like activity in animal models. Specifically, studies have shown that compounds with similar structures can selectively interact with serotonin receptors (5-HT1A and 5-HT2A) and adrenergic receptors (α1) .
-
Receptor Affinity : The compound has demonstrated binding affinities for several receptors:
- 5-HT1A Receptor : Ki values between 12-15 nM.
- 5-HT2A Receptor : Ki values ranging from 15-28 nM.
- α1 Adrenergic Receptor : Ki values between 21-89 nM.
These affinities suggest that the compound may modulate serotonergic and adrenergic signaling pathways, which are crucial in mood regulation .
Study on Antidepressant Activity
A notable study aimed to evaluate the antidepressant-like effects of various arylpiperazine derivatives, including those related to the compound . The forced swim test revealed that these compounds significantly reduced immobility time in mice, indicating potential antidepressant properties . The most potent derivatives were shown to selectively target the 5-HT2A and α1 receptors.
Pharmacological Profile
The pharmacological profile of RS-49014 suggests it may have additional therapeutic applications:
- Antihistaminic Activity : As a potent antihistamine, it could be effective in treating allergic reactions.
- Potential Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is speculation about its role in neuroprotection and cognitive enhancement .
Data Table of Biological Activities
属性
IUPAC Name |
7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O4/c1-24-17-16(18(29)25(2)20(24)30)27(19(23-17)26-9-7-22-8-10-26)11-13(28)12-31-15-6-4-3-5-14(15)21/h3-6,13,22,28H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOIKPOEJIVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(COC4=CC=CC=C4Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














